6-Chlorouracil

Descripción general

Descripción

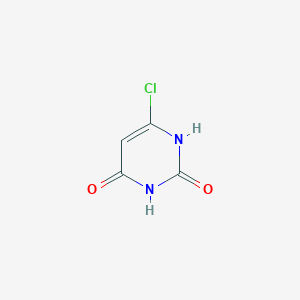

6-Chlorouracil is a halogenated derivative of uracil, a pyrimidine nucleobase. It is characterized by the presence of a chlorine atom at the sixth position of the uracil ring. This compound has the molecular formula C4H3ClN2O2 and a molecular weight of 146.53 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Chlorouracil can be synthesized through several methods. One common method involves the reaction of 2,4,6-trichloropyrimidine with ammonia, which results in the formation of this compound . Another method includes the nucleophilic substitution of the halogen in 6-chloropyrimidines with an aryl sulfanyl group . Additionally, the Grignard reagent obtained from 6-halouracil can react with S-phenyl benzenesulfonothiolate to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization and drying under controlled conditions to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: 6-Chlorouracil undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the sixth position can be replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and Grignard reagents.

Oxidation and Reduction: Standard oxidizing and reducing agents can be used under controlled conditions.

Major Products Formed:

Nucleophilic Substitution: Products include various substituted uracil derivatives, depending on the nucleophile used.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents employed.

Aplicaciones Científicas De Investigación

Introduction to 6-Chlorouracil

This compound is a halogenated derivative of uracil, with the chemical formula C4H3ClN2O2. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique properties and potential applications. The presence of a chlorine atom at the sixth position of the uracil ring significantly alters its chemical behavior compared to its parent compound.

Chemistry

In the realm of chemistry, this compound serves as a precursor for synthesizing various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex organic molecules. For instance, it can react with amines and thiols, leading to the formation of new derivatives that may possess unique properties or biological activities .

Biology

The biological applications of this compound are primarily focused on its interactions with nucleic acids. Studies have shown that it can influence nucleic acid stability and alter the affinity for alkali metal ions, which is crucial for understanding its role in cellular processes . Furthermore, this compound has been investigated as an inhibitor of DNA repair glycosylases, which are enzymes that play a critical role in maintaining genomic integrity .

Medicine

In medical research, derivatives of this compound have been explored for their potential antiviral and anticancer properties. Similar compounds like 5-Fluorouracil are already established as chemotherapeutic agents; thus, understanding the mechanisms by which this compound operates could lead to new therapeutic strategies . Notably, studies have indicated that this compound can inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis, leading to DNA damage and cell death—mechanisms that are particularly relevant in cancer treatment.

Industrial Applications

In the industrial sector, this compound is utilized in developing pharmaceuticals and agrochemicals. Its unique chemical properties allow it to serve as an effective building block for various chemical syntheses, contributing to the production of drugs and agricultural products that require specific molecular characteristics .

Case Study 1: Absorption Studies

A study involving the synthesis of 2-14C-1-allyl-3,5-diethyl-6-chlorouracil examined its absorption through human skin and metabolic pathways in rats and rabbits. The findings indicated that while most radioactivity remained on the skin surface, approximately 6.28% penetrated into systemic circulation over five days. This highlights the compound's potential for topical applications and its behavior within biological systems .

Case Study 2: Inhibition Mechanisms

Research has demonstrated that this compound acts as an inhibitor of yeast alcohol dehydrogenase (ADH-H). This inhibition can provide insights into metabolic pathways influenced by halogenated compounds, potentially leading to applications in metabolic engineering or therapeutic interventions targeting similar enzymes .

Mecanismo De Acción

The mechanism of action of 6-chlorouracil involves its interaction with nucleic acids and enzymes. It can inhibit thymidylate synthase, thereby interfering with DNA synthesis . This inhibition occurs through the formation of a covalent complex between the drug, the enzyme, and a folate cofactor . This mechanism is similar to that of other pyrimidine analogs, such as fluorouracil .

Comparación Con Compuestos Similares

5-Fluorouracil: Another halogenated uracil derivative used as an anticancer agent.

6-Chloro-3-methyluracil: A methylated derivative of 6-chlorouracil with similar chemical properties.

Uniqueness of this compound: this compound is unique due to its specific halogenation at the sixth position, which imparts distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic substitution reactions makes it a versatile compound for synthesizing various derivatives . Additionally, its potential as an inhibitor of thymidylate synthase highlights its significance in medicinal chemistry .

Actividad Biológica

6-Chlorouracil is a halogenated derivative of uracil, a nucleobase that plays a critical role in RNA and DNA synthesis. Its biological activity has garnered attention primarily due to its potential as an antitumor agent and its role in modulating various biological pathways. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits several mechanisms that contribute to its biological activity:

- Thymidine Phosphorylase Inhibition : One of the key mechanisms involves the inhibition of thymidine phosphorylase (TP), an enzyme that is overexpressed in many tumors. Inhibition of TP can lead to reduced angiogenesis and tumor growth. Studies have demonstrated that this compound derivatives, such as 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), significantly reduce tumor microvessel density (MVD) and inhibit tumor growth in xenograft models .

- Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cells. It has been shown to decrease the proliferation of various cancer cell lines, including non-small cell lung cancer (A549) and pancreatic cancer (PANC-1), by promoting cell cycle arrest and apoptosis .

- Antiangiogenic Properties : The compound's ability to inhibit angiogenesis is particularly notable. By reducing the expression of proangiogenic factors, it can limit the blood supply to tumors, thereby inhibiting their growth .

Case Studies and Experimental Evidence

- Xenograft Models : In studies using human cancer xenografts, oral administration of AEAC resulted in a 40% to 50% reduction in tumor growth for A549 and PANC-1 models. The combination of AEAC with vascular endothelial growth factor (VEGF) inhibitors showed additive effects, further enhancing antitumor efficacy .

- Cell Line Studies : In vitro studies revealed that this compound derivatives can effectively inhibit the growth of various cancer cell lines. For instance, one study reported an IC50 value indicating significant cytotoxicity against specific tumor cells .

- Synthesis and Structure-Activity Relationship (SAR) : The synthesis of various this compound derivatives has led to insights into their biological activities. Modifications on the chlorouracil structure have resulted in compounds with enhanced potency against specific targets, including DPP4 enzyme inhibition, which is relevant for metabolic disorders and cancer .

Data Table: Summary of Biological Activity

Propiedades

IUPAC Name |

6-chloro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUFNWPSFCOSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195396 | |

| Record name | 6-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4270-27-3 | |

| Record name | 6-Chlorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4270-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chlorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4270-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4270-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: The molecular formula of 6-chlorouracil is C4H3ClN2O2, and its molecular weight is 146.54 g/mol. []

A: While specific data points are not detailed within the provided papers, various studies have utilized techniques like 1H-NMR and mass spectroscopy to characterize this compound and its metabolites. [, , , ]

A: this compound is a versatile building block for synthesizing more complex molecules due to its reactivity at the C-6 chlorine atom. It readily undergoes nucleophilic substitution reactions with various nucleophiles. [, , , , , , ]

ANone: Certainly. This compound is used in the synthesis of:

- Xanthines: Through double-amidination reactions with amidines using base-metal catalysis. []

- 6-(Arylthio)uracils: By reacting with thiophenol derivatives in the presence of a base. []

- Pyrrolo[2,3-d]pyrimidine alkaloids: Condensation with N-benzylglycine sodium salts leads to the formation of pyrrole rings fused to the pyrimidine ring of this compound. []

- 5-Deazaflavins: Condensation with o-(substituted amino)benzyl alcohols can directly yield 5-deazaflavin derivatives. []

- Pyrimidouracils: Reaction with N-uracil amidines under oxidative conditions. []

A: Yes. This compound can be alkylated under phase-transfer catalysis conditions to produce N1,N3-dialkyl derivatives. [] This approach allows for further modification and diversification of the this compound scaffold.

A: Research indicates that introducing hydrophobic groups, particularly five or six-membered cyclic substituents with pi-electron systems at the C-5 position, can significantly enhance the inhibitory activity of this compound against human thymidine phosphorylase. []

A: Studies have shown that the presence of a chlorine atom at the C-6 position is crucial for the potent inhibition of human thymidine phosphorylase by 5-substituted this compound derivatives. Replacing the chlorine with other halogens or substituents generally leads to a decrease in activity. []

A: While specific stability data is limited in the provided papers, this compound's solubility in water has been investigated [, ]. This information can be valuable for designing formulations and understanding its behavior in different environments.

ANone: Various techniques are employed, including:

- Chromatographic techniques: Gas chromatography, liquid-column chromatography, and preparative thick-layer chromatography are used for the separation and isolation of this compound and its metabolites. [, ]

- Spectroscopic methods: 1H-NMR and mass spectrometry provide structural information and are used for the identification of this compound and its metabolites. [, , , ]

- Electrochemical methods: Cyclic voltammetry and differential pulse voltammetry have been used to determine the redox potentials of this compound derivatives. []

A: this compound derivatives, particularly those with specific substitutions at the C-5 position, have shown promise as inhibitors of human thymidine phosphorylase. [] This enzyme is implicated in angiogenesis, making these compounds potentially valuable for developing therapies for cancer and other diseases where angiogenesis plays a critical role.

A: While the provided research focuses on synthetic and chemical aspects, one study identified this compound as a potential disinfection byproduct in drinking water. [] Further research is needed to assess its potential toxicity and long-term health effects.

A: One study suggests that this compound can be generated as a disinfection byproduct in drinking water. [] This finding highlights the need for further investigation into its presence in the environment, potential ecotoxicological effects, and strategies for mitigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.